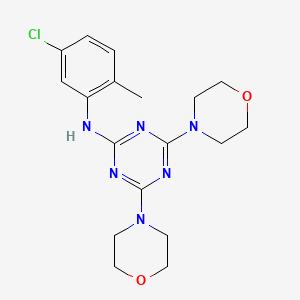

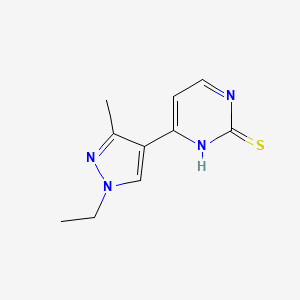

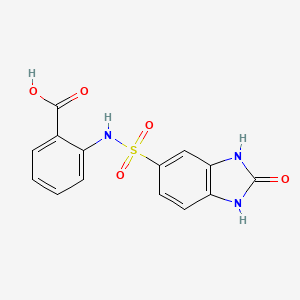

6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole-bearing compounds typically involves a multi-step procedure . For instance, the synthesis of a related compound, N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was achieved via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Applications De Recherche Scientifique

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as pyrazoles and pyridines, are crucial in developing pharmaceuticals and studying their biological effects. For instance, pyrazolo[3,4-d]pyrimidines have shown a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. These compounds' structure-activity relationships (SAR) have been a focus of medicinal chemistry, leading to many lead compounds for various disease targets (Chauhan & Kumar, 2013).

Catalysis and Organic Synthesis

In organic synthesis, heterocyclic compounds serve as intermediates and catalysts. Pyrazole and pyridine derivatives have been used to develop new synthetic methodologies and catalysis. For example, pyrazoline derivatives have been investigated for their anticancer activity, showcasing the significance of heterocyclic chemistry in developing therapeutic agents (Ray et al., 2022).

Drug Development and Biological Studies

Pyrazolo[3,4-b]pyridine, a related scaffold, has been highlighted for its versatility in interacting with kinases, making it a key element in designing kinase inhibitors. This scaffold's ability to bind to multiple kinase targets underscores its potential in drug development, particularly for treating various cancers and other diseases (Wenglowsky, 2013).

Food Safety and Toxicology

While not directly related to "6-methyl-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine," studies on heterocyclic aromatic amines (HAAs) formed during food processing highlight the importance of understanding the toxicological aspects of related compounds. HAAs are generated in meat products during cooking and have been associated with an increased risk of cancer. Research on HAAs contributes to food safety by identifying hazardous compounds and finding ways to minimize their formation (Chen et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit various targets such as the kinase p70s6kβ and the glucose transporter GLUT1 . These targets play crucial roles in cellular processes such as protein synthesis and glucose transport, respectively.

Mode of Action

Similar compounds have been found to inhibit their targets by binding to them and preventing their normal function . This can result in changes in cellular processes such as protein synthesis and glucose transport.

Biochemical Pathways

For instance, inhibition of kinase p70S6Kβ can affect protein synthesis, while inhibition of GLUT1 can affect glucose transport and metabolism .

Result of Action

Inhibition of targets such as kinase p70s6kβ and the glucose transporter glut1 can lead to changes in cellular processes such as protein synthesis and glucose transport .

Propriétés

IUPAC Name |

6-methyl-5-(1-methylpyrazol-4-yl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-9(3-4-10(11)13-7)8-5-12-14(2)6-8/h3-6H,1-2H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOLJIVFBCXFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)N)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2933047.png)

![4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/no-structure.png)

![5-((3-(4-chlorophenyl)azepan-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2933054.png)

![1-[4-(3-Methyl-1-benzothiophene-2-carbonyl)piperazin-1-yl]but-2-yn-1-one](/img/structure/B2933057.png)

![2,5-dichloro-N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2933066.png)

![5-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2933067.png)